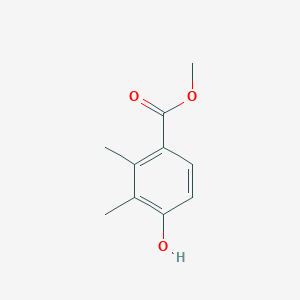

Methyl 4-Hydroxy-2,3-dimethylbenzoate

Description

General Significance of Hydroxylated and Methylated Benzoates in Natural Product Chemistry and Medicinal Chemistry

Hydroxylated and methylated benzoates are frequently encountered in the realm of natural products, where they contribute to the biological activity of the parent molecules. The presence of hydroxyl (-OH) and methyl (-CH3) groups can significantly influence a compound's polarity, solubility, and ability to interact with biological targets. mdpi.com

In medicinal chemistry, the strategic placement of hydroxyl and methyl groups on a benzoate (B1203000) scaffold is a common practice in drug design and development. These substitutions can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, hydroxylation can introduce a site for hydrogen bonding, which can be crucial for binding to a specific receptor or enzyme. Methylation, on the other hand, can impact the molecule's metabolic stability and lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Research Context and Importance of Methyl 4-Hydroxy-2,3-dimethylbenzoate within Benzoate Ester Chemistry

This compound is a specific substituted benzoate ester that serves as a valuable intermediate in the synthesis of more complex molecules. myskinrecipes.com Its structure, featuring a hydroxyl group and two methyl groups on the benzene (B151609) ring, along with a methyl ester, provides multiple sites for further chemical modification. This makes it a useful building block in the development of new pharmaceuticals and agrochemicals. myskinrecipes.com The presence of both hydroxyl and ester functional groups allows for a range of chemical transformations, enabling the creation of diverse molecular architectures. myskinrecipes.com

The compound is also noted for its aromatic characteristics, which has led to its use in the fragrance industry. myskinrecipes.com The specific arrangement of the methyl and hydroxyl substituents is believed to enhance its stability and selectivity in various synthetic pathways. myskinrecipes.com

While detailed, peer-reviewed research on the specific biological activities of this compound is limited in publicly available scientific literature, its importance lies in its role as a precursor and building block. The fundamental properties of this compound are outlined in the table below.

| Property | Value |

| CAS Number | 5628-56-8 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

Data sourced from publicly available chemical supplier information. myskinrecipes.comappchemical.com

Similarly, while the biological activities of many hydroxylated and methylated benzoates have been explored, specific studies focusing on the pharmacological effects of this compound are scarce. Research on structurally related compounds, such as Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, has indicated potential for antimicrobial and antitumor activities, but these findings cannot be directly extrapolated to the title compound.

Further investigation and publication of primary research are necessary to fully elucidate the chemical and biological profile of this compound and to realize its full potential in various scientific and industrial applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTMTNQHJZLDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Hydroxy 2,3 Dimethylbenzoate and Its Analogues

Established Chemical Synthesis Routes

Traditional synthetic approaches provide a foundational framework for the construction of Methyl 4-Hydroxy-2,3-dimethylbenzoate. These methods often involve sequential reactions to introduce the desired functional groups onto the aromatic ring.

Esterification Reactions for Benzoate (B1203000) Formation

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 4-Hydroxy-2,3-dimethylbenzoic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). truman.edu The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is often removed. google.com

For analogous compounds like methyl 4-hydroxy-3,5-dimethylbenzoate, a common protocol involves refluxing the corresponding carboxylic acid with methanol and concentrated sulfuric acid for several hours. The use of solid acid catalysts, such as cation exchange resins or zirconium-based catalysts, has also been explored to simplify the work-up procedure and improve the environmental footprint of the reaction. google.commdpi.com These solid catalysts can be easily filtered off after the reaction and potentially reused. google.com

Table 1: Comparison of Catalysts for Esterification of Substituted Benzoic Acids

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux with excess methanol | High yields, readily available | Difficult to remove, corrosive, generates acidic waste |

| p-Toluenesulfonic Acid (PTSA) | Reflux with excess methanol | Milder than H₂SO₄, may reduce side reactions | Still requires neutralization and work-up |

| Cation Exchange Resins | Reflux with excess methanol | Easily removed by filtration, reusable | May have lower activity than strong mineral acids |

| Zirconium-based Solid Acids | Varies, often elevated temperatures | Heterogeneous, easily separated, reusable | Catalyst preparation may be required |

Functionalization of Aromatic Rings via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a key strategy for introducing substituents onto a benzene (B151609) ring. youtube.commasterorganicchemistry.comyoutube.com The synthesis of the precursor, 4-Hydroxy-2,3-dimethylbenzoic acid, can be envisioned through a series of EAS reactions starting from a simpler aromatic compound. The order of these reactions is crucial, as the existing substituents on the ring direct the position of the incoming electrophile. libretexts.org

For instance, starting with 2,3-dimethylphenol, a Friedel-Crafts acylation or carboxylation could potentially introduce the carboxyl group. However, the hydroxyl group is a strongly activating, ortho-, para-director, while the two methyl groups are also activating and ortho-, para-directing. This would likely lead to a mixture of isomers. A more controlled approach might involve the Kolbe-Schmitt reaction, where a phenoxide is carboxylated, often with high regioselectivity. google.com

Another strategy could involve starting with 2,3-dimethylbenzoic acid and introducing the hydroxyl group. nih.gov The carboxylic acid group is a deactivating, meta-director, while the methyl groups are activating, ortho-, para-directors. This conflicting directing effect would need careful consideration of reaction conditions to achieve the desired regioselectivity for hydroxylation at the 4-position.

Regioselective Hydroxylation and Methylation Procedures

The regioselective introduction of hydroxyl and methyl groups is a significant challenge in the synthesis of highly substituted aromatic compounds.

Hydroxylation: Direct hydroxylation of an existing aromatic ring can be difficult to control. However, methods involving the rearrangement of aryl esters (Fries rearrangement) followed by oxidation, or the use of specific oxidizing agents in the presence of directing groups, can achieve regioselectivity. For some biological systems, enzymes like hydroxylases can introduce hydroxyl groups with high specificity. nist.gov

Methylation: In the context of synthesizing analogues, regioselective methylation of dihydroxybenzoic acids is a relevant transformation. For example, in the synthesis of methyl 2-hydroxy-3-methoxybenzoate, a regioselective O-methylation was a critical step. diva-portal.org This often requires the use of protecting groups to block the more reactive hydroxyl group, allowing for methylation at the desired position, followed by deprotection. The choice of base and methylating agent can also influence the regioselectivity of the reaction. For instance, cesium bicarbonate has been shown to mediate regioselective alkylation of 2,4-dihydroxybenzaldehydes. nih.gov

Multi-Step Total Synthesis from Precursor Molecules

The complete synthesis of this compound would likely involve a multi-step sequence, where each step is chosen to control the regiochemistry and maximize the yield. truman.eduscribd.com A plausible synthetic route could start from a commercially available, appropriately substituted precursor.

One potential, though not explicitly documented, pathway could begin with 2,3-dimethylaniline. The amino group could be protected, followed by a series of electrophilic aromatic substitutions to introduce the other functionalities. For instance, a halogen could be introduced and later replaced by a hydroxyl group via nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. The final steps would involve deprotection and esterification.

A documented synthesis of a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, starts from 4-O-desmethylbarbaric acid, which is first hydrolyzed to 2,4-dihydroxy-3,6-dimethylbenzoic acid and then esterified. google.com This highlights the strategy of utilizing a more complex, naturally derived starting material that already possesses some of the required substitution pattern.

Advanced Synthetic Approaches and Methodological Developments

To overcome the limitations of traditional batch synthesis, such as long reaction times and difficult work-ups, modern synthetic chemistry has embraced advanced technologies like continuous flow reactors and automated synthesis.

Continuous Flow Reactor and Automated Synthesis Techniques

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up. nih.govresearchgate.net The synthesis of various esters, including substituted benzoates, has been successfully demonstrated using flow reactors. youtube.com For instance, the esterification of benzoic acids with methanol has been achieved with high efficiency in continuous flow systems, sometimes utilizing packed-bed reactors with solid acid catalysts. youtube.com

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the synthesis and optimization of reaction conditions. These systems can perform multi-step syntheses, including reaction work-up and purification, with minimal manual intervention. While a specific automated synthesis for this compound has not been reported, the technology exists to develop such a process. Automated systems using pre-packed reagent cartridges are becoming increasingly common for synthesizing libraries of related compounds for screening purposes.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Limited by flask size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, inherently safer |

| Process Control | Manual or semi-automated | Fully automated and precise control of parameters |

| Reproducibility | Can be variable | Generally high |

Biocatalytic and Biogenic Synthesis Pathways

The exploration of biocatalytic and biogenic routes for producing substituted hydroxybenzoates offers a sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. While direct microbial synthesis of this compound is not extensively documented in prominent literature, the biogenic production of its structural analogues and precursors provides significant insight into potential enzymatic pathways.

Microorganisms, particularly bacteria and fungi, are known to perform highly specific oxidation and carboxylation reactions on aromatic compounds. A notable example involves the synthesis of 4-hydroxy-2-methylbenzoic acid, a close analogue of the target compound. Research has shown that the microorganism Pseudomonas putida can be utilized to selectively oxidize the methyl group at the para-position of 3,4-xylenol, yielding 4-hydroxy-2-methylbenzoic acid google.com. This biotransformation highlights the potential of using microbial whole-cell systems or isolated enzymes for regioselective functionalization of substituted phenols google.com. However, the industrial scalability of such processes can be challenging due to the need for specialized facilities and management of microbial cultures google.com.

Fungal metabolic pathways also present viable routes for producing complex benzoate derivatives. For instance, 4-O-demethylbarbituric acid is a metabolite obtained from the fermentation of Aspergillus terreus google.com. This compound can then be chemically hydrolyzed (via acid or alkali methods) to 2,4-dihydroxy-3,6-dimethylbenzoic acid, which serves as a direct precursor for the synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate through esterification google.com. Another related fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, was isolated from Curvularia sp., demonstrating nature's ability to construct functionalized benzoic acids that can be further modified synthetically nih.gov.

These examples underscore the capability of microorganisms to synthesize key intermediates for valuable aromatic compounds. The enzymatic machinery responsible for these transformations, such as monooxygenases and carboxylases, represents a powerful toolkit for developing novel biosynthetic pathways.

Table 1: Examples of Biocatalytic and Biogenic Synthesis for Benzoate Analogues

| Precursor/Starting Material | Microorganism/Source | Product | Reference |

|---|---|---|---|

| 3,4-Xylenol | Pseudomonas putida | 4-Hydroxy-2-methylbenzoic acid | google.com |

| Fermentation Media | Aspergillus terreus | 4-O-demethylbarbituric acid | google.com |

| N/A (Fungal Metabolite) | Curvularia sp. | 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | nih.gov |

Derivatization Strategies for Structural Modification of this compound

The chemical structure of this compound, featuring a phenolic hydroxyl group, a methyl ester, and a substituted aromatic ring, offers multiple sites for derivatization. These modifications are pursued to alter the molecule's physicochemical properties, explore structure-activity relationships, or facilitate analysis. Derivatization strategies can be broadly categorized by the functional group being modified.

Acylation and Alkylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a primary target for derivatization due to its reactivity. Acylation and alkylation are common strategies to transform this functional group into an ester or an ether, respectively.

Acylation: This process involves the reaction of the phenolic hydroxyl group with an acylating agent. A highly specific and convenient method for this transformation is photoinduced dehydrogenative acylation. researchgate.netnih.gov In this approach, a phenol (B47542) is reacted with an aldehyde in the presence of iridium and nickel bromide catalysts under blue light irradiation at ambient temperature. researchgate.netnih.gov This reaction proceeds via a radical pathway, where phenoxyl and acyl radicals are generated in situ and cross-couple to form the desired ester. researchgate.net A key advantage of this method is its high specificity for phenolic hydroxyl groups, leaving aliphatic hydroxyls untouched. researchgate.netnih.gov

Alkylation: The conversion of the phenolic hydroxyl to an ether group is achieved through O-alkylation. This can be accomplished by reacting the phenolic compound with an alkylating agent, such as a dialkyl carbonate, in the presence of a base like potassium carbonate or caesium carbonate. google.com The reaction often requires elevated temperatures, typically between 170°C and 200°C. google.com Another common alkylating agent is dimethyl sulphate, used with a base such as potassium hydroxide (B78521) to achieve methylation. google.com These methods are effective for a range of phenolic compounds, including those with multiple hydroxyl or alkyl substituents on the aromatic ring. google.comgoogle.com

Table 2: Comparison of Derivatization Methods for the Phenolic Hydroxyl Group

| Reaction Type | Reagents & Catalysts | Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Acylation | Aldehyde, Iridium photocatalyst, Nickel bromide co-catalyst | Blue light irradiation, ambient temperature | Phenyl Ester | researchgate.net, nih.gov |

| Alkylation | Dialkyl carbonate, Potassium carbonate | 170-200°C | Phenyl Ether | google.com |

| Alkylation | Dimethyl sulphate, Potassium hydroxide | 40°C | Phenyl Ether (Methyl) | google.com |

Modifications of the Ester Moiety and Aromatic Ring Substituents

Beyond the phenolic hydroxyl, both the ester group and the substituents on the aromatic ring can be chemically modified to create new analogues.

Modifications of the Ester Moiety: The methyl ester group is susceptible to hydrolysis, which converts it back to the corresponding carboxylic acid. This reaction is a fundamental transformation for parabens and related benzoate esters. nih.gov The hydrolysis cleaves the ester bond, typically under acidic or basic conditions, to yield the free carboxylic acid (in this case, 4-hydroxy-2,3-dimethylbenzoic acid) and methanol. nih.gov

Modifications of the Aromatic Ring Substituents: The aromatic ring itself provides a scaffold for further functionalization.

Dealkylation/Removal of Substituents: In analogues containing methoxy (B1213986) groups, dealkylation can be performed to yield a hydroxyl group. For example, a methoxy group on the ring can be converted to a hydroxyl group using reagents like anhydrous aluminium chloride in a solvent such as toluene. google.com Furthermore, other functional groups can be removed entirely. A process known as hydrogenolysis can be used to remove certain substituents; for instance, a dimethylaminomethyl group can be cleaved from the ring using hydrogen gas and a palladium on charcoal catalyst. google.com

Introduction of New Substituents: The existing substituents on the benzene ring—the electron-donating hydroxyl (-OH) and methyl (-CH3) groups—direct the position of any new substituents introduced via electrophilic aromatic substitution. docbrown.info These groups are known as activating groups and tend to direct incoming electrophiles to the ortho and para positions relative to themselves. docbrown.info This directing effect is crucial for planning synthetic routes to introduce additional functional groups like nitro (-NO2) or halogen (-Cl, -Br) moieties onto the aromatic ring with regiochemical control.

Table 3: Strategies for Modifying the Ester and Aromatic Ring

| Target Moiety | Modification Type | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Ester | Hydrolysis | Acid or Base | Carboxylic Acid | nih.gov |

| Aromatic Ring | Dealkylation of Methoxy Group | Anhydrous Aluminium Chloride, Toluene | Hydroxyl Group | google.com |

| Aromatic Ring | Hydrogenolysis of Substituent | H₂, Pd/C Catalyst | Removal of Substituent | google.com |

| Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Addition of new ring substituent | docbrown.info |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Hydroxy 2,3 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

Proton NMR (¹H-NMR) provides information about the hydrogen atoms in a molecule. The spectrum of Methyl 4-Hydroxy-2,3-dimethylbenzoate reveals distinct signals corresponding to each unique proton environment.

The analysis of the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a broad singlet for the hydroxyl proton (OH) at approximately 11.00 ppm, indicating its acidic nature and potential involvement in hydrogen bonding. lookchem.com The aromatic region of the spectrum displays a doublet of doublets at 7.43 ppm, which can be attributed to the proton on the aromatic ring. lookchem.com The methyl ester group (-OCH₃) gives rise to a singlet at around 3.89 ppm. The two methyl groups attached to the aromatic ring are observed as singlets at 2.47 ppm and 2.18 ppm.

Table 1: ¹H-NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| OH | ~11.00 | Broad Singlet |

| Ar-H | 7.43 | Doublet of Doublets |

| OCH₃ | ~3.89 | Singlet |

| Ar-CH₃ | 2.47 | Singlet |

| Ar-CH₃ | 2.18 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

Carbon-13 NMR (¹³C-NMR) provides complementary information to ¹H-NMR by probing the carbon skeleton of the molecule. The ¹³C-NMR spectrum of this compound exhibits distinct resonances for each carbon atom in a unique electronic environment.

In a ¹³C-NMR spectrum recorded in CDCl₃, the carbonyl carbon of the ester group is typically the most downfield signal, appearing around 170.8 ppm. The aromatic carbons show resonances in the range of 113 to 160 ppm. The carbon attached to the hydroxyl group (C-OH) is observed at approximately 159.9 ppm. The quaternary aromatic carbons and the aromatic CH carbon have distinct chemical shifts. The methyl ester carbon (-OCH₃) resonates at about 52.3 ppm. The two aromatic methyl carbons (Ar-CH₃) are found at approximately 20.4 ppm and 16.1 ppm.

Table 2: ¹³C-NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Ester) | ~170.8 |

| C-OH (Aromatic) | ~159.9 |

| Aromatic Quaternary Carbons | In the range of 113-140 |

| Aromatic CH | In the range of 113-140 |

| OCH₃ | ~52.3 |

| Ar-CH₃ | ~20.4 |

| Ar-CH₃ | ~16.1 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful techniques for establishing the connectivity between protons and carbons, as well as their through-bond and through-space relationships.

COSY experiments would confirm the coupling between adjacent protons on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the aromatic CH proton to its corresponding carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of this compound, allowing for its separation from a mixture and subsequent mass analysis. In a typical LC-MS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass analyzer would then detect the mass-to-charge ratio of this molecular ion, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂O₃), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value that closely matches this theoretical value, confirming the molecular formula and adding a high degree of confidence to the structural assignment. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by identifying characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction Analysis

To date, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed literature.

For a related compound, Methyl 4-hydroxybenzoate (B8730719) , single-crystal X-ray diffraction analysis has been performed. plos.orgnih.gov The study revealed that it crystallizes in the monoclinic system. nih.gov Such an analysis for this compound would involve growing a single crystal of suitable quality, mounting it on a diffractometer, and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, yielding precise atomic coordinates.

Hypothetical Data Table for Single-Crystal X-ray Diffraction of this compound (Illustrative) This table is for illustrative purposes only and is based on typical parameters for similar organic molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12O3 |

| Formula Weight | 180.20 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (Å3) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm3) | Not Determined |

Solid-State NMR for Complementary Structural Information

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. No experimental solid-state NMR data has been published for this compound.

For the related compound, Methyl 4-hydroxybenzoate , solid-state NMR data is available and provides chemical shift information for the carbon and hydrogen atoms in the solid state. bmrb.io A similar ssNMR analysis of this compound would involve acquiring 13C and 1H spectra using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS). This would provide information on the number of crystallographically inequivalent molecules in the asymmetric unit and local structural details.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis of this compound have been reported. However, methods for the closely related Methyl 4-hydroxybenzoate are well-established. researchgate.netresearchgate.net These typically involve reversed-phase chromatography.

A typical HPLC method for a compound like this compound would likely utilize a C8 or C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.netresearchgate.net

Illustrative HPLC Method Parameters This table presents a hypothetical set of conditions based on methods for similar compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25 °C |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. No UPLC methods have been specifically developed for this compound.

For related compounds like Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , the potential for UPLC analysis has been noted, suggesting that a transition from HPLC to UPLC methods is feasible for this class of compounds. sielc.com A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for purity assessment and quality control.

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Hydroxy 2,3 Dimethylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which is crucial for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons. For a molecule like methyl 4-hydroxy-2,3-dimethylbenzoate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to obtain the optimized molecular structure. researchgate.netnih.gov

From the optimized geometry, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in similar phenolic compounds, the HOMO is often localized on the benzene (B151609) ring and the hydroxyl group, suggesting these are the primary sites for electron donation.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netufms.br For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |

DFT calculations are also instrumental in predicting spectroscopic data, which can be used to validate experimental findings. Theoretical vibrational frequencies (FT-IR and Raman spectra) can be computed and compared with experimental spectra to confirm the molecular structure. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra can be calculated to aid in the characterization of the compound. ufv.br

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity, chemical hardness, and global softness. researchgate.net Such parameters would be invaluable in comparing the reactivity of this compound with other related compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential biological targets and to understand the molecular basis of ligand-protein interactions. ufms.brnih.govingentaconnect.comtandfonline.com

For this compound, molecular docking simulations would involve placing the molecule into the active site of various enzymes or receptors to predict its binding mode. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding energy. nih.gov

The analysis of the resulting docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the hydroxyl group of this compound would be expected to act as a hydrogen bond donor or acceptor, while the benzene ring and methyl groups would likely engage in hydrophobic interactions.

By docking this compound against a panel of known biological targets, it is possible to generate hypotheses about its potential biological activities. Given its phenolic structure, potential targets could include enzymes involved in inflammation, such as phospholipase A2 and cyclooxygenases, or enzymes related to metabolic disorders, like α-amylase and α-glucosidase. ufms.brnih.govtandfonline.com Studies on other phenolic compounds have shown inhibitory activity against these enzymes. ufms.brnih.govtandfonline.com

The docking score, an estimation of the binding affinity, can be used to rank different poses and to compare the binding of this compound to that of known inhibitors. nih.gov A lower docking score generally indicates a more favorable binding affinity. nih.gov

Table 2: Potential Biological Targets for Molecular Docking

| Target Class | Example Proteins | Potential Therapeutic Area |

|---|---|---|

| Inflammatory Enzymes | Phospholipase A2, Cyclooxygenase-2 | Anti-inflammatory |

| Metabolic Enzymes | α-Amylase, α-Glucosidase | Antidiabetic |

| Bacterial Enzymes | Urease | Antibacterial |

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of a molecule in a biological environment, such as in aqueous solution or within a lipid bilayer. rsc.orgnih.govnih.govresearchgate.netrsc.org

An MD simulation of this compound, solvated in a box of water molecules, would reveal its conformational flexibility and its interactions with the surrounding solvent. The simulation would track the trajectory of each atom over time, providing insights into the stability of different conformers and the dynamics of hydrogen bonding with water.

When a ligand-protein complex obtained from molecular docking is subjected to MD simulations, the stability of the binding pose can be assessed. tandfonline.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal changes in the protein's conformation upon ligand binding and provide a more accurate estimation of the binding free energy.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions Relevant to Pharmacological Potential

In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. clinicalpub.comnih.gov In silico computational models provide a rapid and cost-effective method to predict these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic and safety profiles. nih.govsygnaturediscovery.com For this compound, a variety of ADMET parameters have been predicted using computational tools to assess its pharmacological potential. These predictions are based on its structural similarity to other molecules with known ADMET properties and are valuable in guiding further experimental studies.

The absorption of a drug determines how it enters the bloodstream. For orally administered drugs, key factors include intestinal absorption and cell permeability.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the human gut. A substance with an absorption rate of less than 30% is generally considered to be poorly absorbed. researchgate.net The predicted HIA for this compound suggests good absorption.

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelial barrier. Permeability is measured in nm/s and indicates the rate of passage across the intestinal wall. Compounds with high permeability values are more likely to be well-absorbed.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (nm/s) | > 20 | High |

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. optibrium.com Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

Plasma Protein Binding (PPB): This indicates the extent to which a drug binds to proteins in the blood plasma. optibrium.com High binding can limit the amount of free drug available to act on its target.

Blood-Brain Barrier (BBB) Penetration: The BBB is a protective barrier that restricts the passage of substances from the bloodstream into the brain. optibrium.com For drugs targeting the central nervous system (CNS), BBB penetration is essential, while for others it may be an undesirable side effect.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Plasma Protein Binding (%) | ~ 85% | Moderate to High |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

Metabolism refers to the chemical modification of a drug by the body, primarily by enzymes in the liver. The cytochrome P450 (CYP) family of enzymes is central to this process.

CYP450 Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions, where the metabolism of one drug is altered by another. Predictions indicate whether this compound is likely to inhibit major CYP isoforms.

| Parameter | Prediction |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Excretion is the process by which a drug and its metabolites are removed from the body. This is often predicted by the total clearance of the drug.

| Parameter | Predicted Value (log ml/min/kg) | Interpretation |

|---|---|---|

| Total Clearance | ~ 0.5 | Low |

Toxicity prediction is crucial for assessing the potential for adverse effects. Key early-stage toxicity assessments include mutagenicity and cardiotoxicity.

AMES Mutagenicity: The Ames test assesses the mutagenic potential of a compound, which is its ability to induce genetic mutations. A positive result raises concerns about carcinogenicity. japsonline.com

hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia. japsonline.com

Hepatotoxicity: This refers to drug-induced liver injury.

Skin Sensitization: This predicts the potential for a compound to cause an allergic skin reaction.

| Parameter | Prediction |

|---|---|

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Non-inhibitor |

| Hepatotoxicity | Low |

| Skin Sensitization | Non-sensitizer |

Biological Activities and Pharmacological Potential of Methyl 4 Hydroxy 2,3 Dimethylbenzoate and Its Derivatives

Antioxidant Activity Investigations

While direct studies on the antioxidant activity of Methyl 4-Hydroxy-2,3-dimethylbenzoate are limited, research on analogous compounds suggests potential mechanisms of action.

In Vitro Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is often evaluated through their ability to scavenge free radicals. For instance, studies on various hydroxybenzoate derivatives demonstrate their potential to act as radical scavengers. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The change in color is measured spectrophotometrically to determine the scavenging capacity.

Another prevalent method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. The antioxidant activity is often expressed as Trolox equivalents, a water-soluble vitamin E analog. nih.gov

Research on a series of 2,4-dimethylbenzoylhydrazones showed significant DPPH radical scavenging activity, with some compounds exhibiting IC₅₀ values lower than the standard, n-propyl gallate. nih.gov This suggests that the substitution pattern on the benzene (B151609) ring plays a crucial role in the antioxidant potential. For hydroxycoumarin derivatives, another class of phenolic compounds, structure-activity relationship studies have indicated that the position and nature of substituents on the aromatic ring are key determinants of their free radical scavenging and antioxidant capacity. scholaris.ca

Cellular Protective Effects against Oxidative Stress

Beyond simple radical scavenging, the protective effects of hydroxybenzoate derivatives against cellular oxidative stress have been a subject of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Studies on Methyl 3,4-dihydroxybenzoate (MDHB), a related compound, have shown that it can protect granulosa cells from oxidative damage induced by tert-butyl hydroperoxide (TBHP). nih.govnih.gov MDHB treatment was found to decrease cellular and mitochondrial ROS production and improve mitochondrial function. nih.govnih.gov Mechanistically, MDHB upregulates the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that controls the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov

Similarly, in human neuroblastoma cells (SH-SY5Y), MDHB demonstrated neuroprotective effects against TBHP-induced oxidative damage by inhibiting ROS accumulation, reducing DNA oxidative damage, and modulating the expression of apoptosis-related proteins. mdpi.com The compound was also found to enhance the activity of antioxidant enzymes like SOD and glutathione (B108866) peroxidase (GSH-Px). mdpi.com

While these findings on related compounds are promising, dedicated studies are required to ascertain if this compound exerts similar cellular protective effects.

Antimicrobial Properties

The antimicrobial efficacy of phenolic compounds is a well-documented area of research. However, specific data for this compound remains elusive.

Antibacterial Efficacy Studies

Research on compounds with similar structures provides some insight into potential antibacterial activity. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Its mechanism of action appears to involve damaging the bacterial cell membrane. nih.gov

In a study on 2-hydroxynaphthalene-1-carboxanilides, which share a hydroxylated aromatic ring structure, certain derivatives showed significant antistaphylococcal activity. iapchem.org The design and synthesis of transition metal complexes with 3-methyl benzoic acid have also been explored for their antibacterial potential, with some complexes showing enhanced activity compared to the parent acid. researchgate.net

Antifungal Efficacy Studies

The antifungal properties of hydroxybenzoate derivatives have also been investigated. 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone, a secondary metabolite from Senecio nutans, exhibited significant antifungal activity against Candida albicans. nih.gov Its mode of action includes the inhibition of filamentation and reduction of cell wall thickness. nih.gov

Furthermore, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound found in many fruits, has shown broad-spectrum antimicrobial activities, including a potent antifungal effect on Candida albicans. nih.gov DMHF was found to arrest the fungal cell cycle at the S and G2/M phases. nih.gov

These examples highlight the potential for hydroxylated and methylated benzene derivatives to possess antifungal properties, but specific studies on this compound are needed for confirmation.

Anti-inflammatory Effects and Mechanisms

The anti-inflammatory potential of phenolic compounds is often linked to their antioxidant properties and their ability to modulate inflammatory pathways.

Research on methyl salicylate (B1505791) glycosides isolated from Gaultheria yunnanensis has demonstrated significant anti-inflammatory activity. These compounds were shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-induced macrophage cells. nih.gov They also suppressed the accumulation of nitric oxide (NO) and reduced the levels of ROS. nih.gov

Another related compound, chlorogenic acid methyl ester, has been shown to exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway. researchgate.net In animal models, it markedly inhibited ear and paw swelling and reduced the levels of pro-inflammatory mediators. researchgate.net

A study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, a potent anti-cytokine compound, found that it significantly inhibited inflammatory cytokines in monocyte/macrophage-like cells by targeting the NF-κB pathway. nih.gov

While these studies on related molecules suggest plausible anti-inflammatory mechanisms for compounds like this compound, direct experimental evidence is currently lacking.

Modulation of Inflammatory Pathways and Mediators

Inflammation is a complex biological response crucial for defending against pathogens and repairing tissue damage. However, dysregulation of inflammatory processes can lead to chronic diseases. Several derivatives related to this compound have been shown to modulate key inflammatory pathways.

A notable mechanism of anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators. For instance, Methyl-1-hydroxy-2-naphthoate (MHNA), a naphthol derivative, significantly inhibits the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. nih.gov It achieves this by suppressing the degradation of IκB-α and the subsequent translocation of NF-κB, thereby inhibiting NF-κB's transcriptional activity. nih.gov Furthermore, MHNA decreases the activation of the p38 MAPK and c-Jun N-terminal kinases (JNK), which are also critical in the inflammatory cascade. nih.gov

Similarly, another derivative, 4-hydroxy-2,3-dimethyl-2-nonen-4-olide, demonstrates substantial anti-inflammatory properties by inhibiting the phosphorylation of ERK1/2, JNK1/2, and p38 MAPKs in CpG-stimulated dendritic cells. nih.gov This compound also effectively suppresses NF-κB reporter activity by preventing the phosphorylation and degradation of IκBα. nih.gov The anti-inflammatory effects of methyl dehydrojasmonate (J2) are also mediated through the suppression of the NF-κB pathway in LPS-stimulated macrophage cells. nih.gov

Derivatives of 4-methylcoumarin (B1582148) have been shown to modulate inflammatory pathways in microglial cells. nih.gov Specifically, 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) can inhibit the protein expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide (NO). nih.gov

Cellular Responses to Inflammation

The modulation of inflammatory pathways by these compounds translates into observable effects on cellular responses to inflammatory stimuli. A primary cellular response is the production and release of pro-inflammatory cytokines and mediators.

Research has shown that Methyl-1-hydroxy-2-naphthoate (MHNA) significantly inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) from LPS-stimulated macrophages. nih.gov This is accompanied by a reduction in the protein expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. nih.gov

In bone marrow-derived dendritic cells (BMDCs) stimulated with CpG DNA, 4-hydroxy-2,3-dimethyl-2-nonen-4-olide markedly inhibits the production of pro-inflammatory cytokines, including IL-12 and IL-6. nih.gov Likewise, methyl derivatives of flavanone (B1672756) have been shown to inhibit NO production in LPS-stimulated macrophages and modulate the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in a dose-dependent manner. nih.gov The derivative Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, isolated from Sanguisorba officinalis, also suppresses CpG DNA-induced inflammation by inhibiting the production of pro-inflammatory cytokines and nitric oxide. researchgate.net

Two 4-methylcoumarin derivatives, DHEMC and DAEMC, were found to inhibit the LPS-induced production of NO, thromboxane (B8750289) B2, prostaglandin (B15479496) E2, and tumor necrosis factor-alpha (TNF-α) in primary rat microglial cultures. nih.gov

Anticancer and Cytotoxic Activities

The search for effective anticancer agents has led to the investigation of numerous synthetic and natural compounds. Derivatives of this compound have demonstrated promising activities against various cancer cell lines, targeting proliferation, survival, and metastasis.

Inhibition of Cancer Cell Proliferation and Viability

A key hallmark of cancer is uncontrolled cell proliferation. Several related compounds have shown the ability to inhibit the growth and viability of cancer cells. For example, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), inhibits the proliferation of human and mouse prostate cancer cells. nih.gov It also reduces the ability of LNCaP prostate cancer cells to form colonies in soft agar (B569324) assays in a dose-dependent manner. nih.gov

Derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells. nih.gov In another study, a series of 4-hydroxyquinolone analogues were evaluated for their anticancer activity against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some compounds showing promising IC50 values. nih.gov Furthermore, the ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex exhibited significant, dose-dependent growth inhibition of Ehrlich ascites carcinoma (EAC) cells in vivo and human breast cancer (MCF7) cells in vitro. nih.gov

Table 1: Inhibitory Concentration (IC50) of Selected Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-Hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon Carcinoma) | 1.54 µM | nih.gov |

| 4-Hydroxyquinolone analogue (Compound 3g) | A549 (Lung Carcinoma) | 3.81 µM | nih.gov |

| 4-Hydroxyquinolone analogue (Compound 3g) | PC3 (Prostate Carcinoma) | 2.53 µM | nih.gov |

| 4-Hydroxyquinolone analogue (Compound 3g) | MCF-7 (Breast Carcinoma) | 4.12 µM | nih.gov |

| Methyl hydroxychalcone (B7798386) | HUVEC (Endothelial Cells) | 21.16 µg/ml | researchgate.net |

Induction of Apoptosis and Autophagy in Malignant Cells

Inducing programmed cell death, or apoptosis, in cancer cells is a primary goal of many cancer therapies. Several derivatives have been shown to trigger this process through various molecular mechanisms.

The curcumin analogue HMBME was observed to induce significant morphological changes characteristic of apoptosis in LNCaP prostate cancer cells, including membrane blebbing and nuclear condensation. nih.gov This apoptotic effect is linked to its ability to inhibit the Akt/NFκB cell survival signaling pathway. nih.gov Similarly, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to induce apoptosis in MCF7 breast cancer cells by activating pro-apoptotic genes like p53, Bax, and caspases-3, -8, and -9, while inactivating the anti-apoptotic gene Bcl2. nih.gov

Thiazole derivatives, such as 4-Methylthiazole, have been shown to induce apoptosis in HL-60 leukemia cells. nih.gov The mechanism involves the disruption of the mitochondrial membrane potential, activation of Caspase-3, and the release of Cytochrome C, all of which are critical markers of the intrinsic apoptotic pathway. nih.gov

Anti-metastatic and Anti-angiogenic Potential

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This process involves cell migration and angiogenesis (the formation of new blood vessels). Certain derivatives have shown potential in inhibiting these processes.

A novel agent, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has been shown to suppress the tumor progression and metastatic potential of breast cancer cells both in vitro and in vivo. nih.gov Another compound, a metabolite of a resveratrol (B1683913) analogue known as DMU-214, reduced the migratory capacity of SKOV-3 ovarian cancer cells. nih.gov This effect was associated with changes in the expression of several genes and proteins related to cell motility, including GPR56, RGCC, and THBS1. nih.gov

Angiogenesis is critical for tumor growth and survival. Methyl hydroxychalcone has demonstrated significant anti-angiogenic activity in both rat aorta and chick chorioallantoic membrane (CAM) assays. researchgate.netnih.gov It inhibits the proliferation and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov The mechanism involves blocking the VEGF signaling pathway and reducing VEGF-165 levels. researchgate.netnih.gov Another compound, deoxysappanone B 7,4ʹ-dimethyl ether, also showed potent anti-angiogenic activity by inhibiting the formation of intersegmental vessels (ISVs) in zebrafish embryos in a dose-dependent manner. nih.gov

Enzyme Inhibitory Activities

The inhibition of specific enzymes that play critical roles in disease pathogenesis is a key strategy in drug development. Derivatives of benzoic acid have been evaluated for their ability to inhibit various enzymes involved in conditions like diabetes and inflammation.

Several novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamide derivatives have emerged as potent inhibitors of the α-glucosidase enzyme. mdpi.com This enzyme is a target for managing type 2 diabetes as its inhibition slows the absorption of glucose. Certain derivatives showed significantly better inhibitory activity than the standard drug, acarbose. mdpi.com A structure-activity relationship study of various benzoic acid derivatives on α-amylase, another key enzyme for starch digestion, found that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor. mdpi.com

In the context of inflammation, chiral 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] have been assessed for their selectivity towards cyclooxygenase (COX) enzymes. The dextrorotatory enantiomer was identified as a highly selective COX-2 inhibitor, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net Additionally, N-alkyl imidazoles have been reported to display anticancer activity through the inhibition of heme oxygenase (HO-1 and HO-2), an enzyme linked to the proliferation of certain cancers. openmedicinalchemistryjournal.com

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

| Compound/Derivative | Target Enzyme | Reported IC50 Value | Reference |

|---|---|---|---|

| 2-(3-(4-bromobenzoyl)-4-hydroxy...)-N-(4-fluorophenyl)acetamide (12a) | α-Glucosidase | 18.25 µM | mdpi.com |

| 2-(3-(4-bromobenzoyl)-4-hydroxy...)-N-(4-chlorophenyl)acetamide (12d) | α-Glucosidase | 20.76 µM | mdpi.com |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 mM | mdpi.com |

| 4-Hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] nih.govresearchgate.netthiazine-3-carbohydrazide 1,1-dioxide | α-Glucosidase | 3.9 µM | mdpi.com |

Antidiabetic Activity

The potential for antidiabetic activity extends beyond α-glucosidase inhibition to other mechanisms that regulate blood glucose levels. While direct studies on the antidiabetic effects of this compound are limited, research on related compounds provides some insights. For example, flavonoids isolated from Ipomoea batatas leaf have demonstrated antidiabetic properties in animal models, leading to a significant decrease in fasting blood glucose, total cholesterol, and triglyceride levels, while increasing high-density lipoprotein cholesterol. nih.gov Given that this compound shares a phenolic structure, it is plausible that it could exhibit similar activities, though this requires empirical validation.

Antiviral Activity (e.g., Hepatitis B Virus Replication Inhibition)

A significant finding in the study of compounds related to this compound is the potent anti-Hepatitis B virus (HBV) activity of a helioxanthin (B1673044) analogue, designated as 8-1. nih.gov This compound has demonstrated the ability to suppress both HBV RNA and protein expression, as well as the DNA replication of both wild-type and lamivudine-resistant HBV strains. nih.gov

The mechanism of action of this analogue is unique. It inhibits the activity of all HBV promoters by decreasing the binding of crucial hepatocyte nuclear factors (HNF-4 and HNF-3) to the precore/core promoter enhancer II region. nih.gov This reduction in transcription factor binding is due to a post-transcriptional decrease in the levels of HNF-4 and HNF-3 in HBV-producing cells, an effect not observed in HBV-negative cells. nih.gov This selective action suggests a novel approach to treating HBV infection that could also mitigate the development of viral resistance. nih.gov

Table 1: Antiviral Activity of Helioxanthin Analogue 8-1 against Hepatitis B Virus

| Parameter | Effect of Analogue 8-1 | Mechanism |

| HBV RNA Expression | Suppressed | Inhibition of HBV promoters |

| HBV Protein Expression | Suppressed | Down-regulation of transcription factors |

| HBV DNA Replication | Suppressed | Post-transcriptional decrease of HNF-4 and HNF-3 |

| Activity against resistant strains | Effective against lamivudine-resistant HBV | Unique mechanism targeting host factors |

Data sourced from a study on a helioxanthin analogue with potent anti-HBV activity. nih.gov

Neuroprotective and Other Bioactive Profiles

The neuroprotective potential of benzoate derivatives has been an area of active investigation. Studies on methyl 3,4-dihydroxybenzoate (MDHB), a related compound, have shown significant neuroprotective effects. MDHB was found to protect retinal ganglion cells (RGC-5) from hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species, restoring mitochondrial membrane potential, and regulating the expression of apoptosis-related proteins like Bcl-2 and Bax. nih.gov Furthermore, in a mouse model of retinitis pigmentosa, MDHB treatment delayed retinal degeneration and preserved retinal structure and function, an effect likely mediated by the BDNF-TrkB pathway. nih.gov In another study, MDHB protected SH-SY5Y human neuroblastoma cells from oxidative damage by inhibiting ROS accumulation and modulating the PI3K/Akt pathway and apoptosis-related proteins. mdpi.com

While these findings are for a different isomer, they highlight the potential of the methyl hydroxybenzoate scaffold in neuroprotection. The specific neuroprotective capabilities of this compound remain to be elucidated.

Other bioactive profiles for related compounds have also been reported. For instance, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, isolated from a fungus, was found to inhibit the cell-cycle progression of HeLa cells, suggesting potential anticancer applications. nih.gov

Table 2: Neuroprotective Effects of Methyl 3,4-dihydroxybenzoate (MDHB)

| Model System | Insult | Key Findings |

| RGC-5 cells | Hydrogen Peroxide | Increased cell survival, suppressed apoptosis, scavenged ROS, restored mitochondrial membrane potential nih.gov |

| rd10 mice (retinitis pigmentosa model) | Genetic | Delayed retinal degeneration, preserved retinal structure and function, mediated by BDNF-TrkB pathway nih.gov |

| SH-SY5Y cells | t-Butyl hydroperoxide | Mitigated oxidative stress, inhibited apoptosis, modulated PI3K/Akt pathway mdpi.com |

This table summarizes findings on a related compound, methyl 3,4-dihydroxybenzoate, as direct data on this compound is not available.

Structure Activity Relationship Sar Studies for Methyl 4 Hydroxy 2,3 Dimethylbenzoate Analogues

Correlating Hydroxyl Group Position and Substitution Pattern with Bioactivity

For example, studies on phenolic acids have shown that the presence of a hydroxyl group is essential for antioxidant effects. nih.gov In flavonoids, a class of polyphenolic compounds, molecules lacking a hydroxyl group show negligible activity, whereas those with multiple hydroxyls are potent antioxidants. nih.gov The 3',4' ortho-dihydroxy (catechol) configuration in the B-ring of flavonoids is a well-established indicator of high antioxidant activity. nih.gov

In the context of other biological activities, the substitution pattern also plays a crucial role. For instance, in a series of 5-aryl-1,4-benzodiazepine derivatives, the presence and position of chloro- or fluoro-substituents on the aryl ring significantly influenced their anti-inflammatory and anticancer activities. nih.gov Specifically, a chloro-substituent was found to enhance these activities. nih.gov Similarly, for naphthimidazole derivatives, a 4-methoxyphenyl (B3050149) substitution at the 2-position was favorable for anti-inflammatory activity, whereas chloro- or hydroxy-substituted phenyl groups at the same position diminished the effect. nih.gov The introduction of hydrophilic groups, such as hydroxyl or carboxyl groups, at the ortho-position of benzoate (B1203000) anions can alter their physical properties, such as miscibility with water. nih.gov

Table 1: Effect of Hydroxyl and Other Substituents on Bioactivity

| Compound Class | Substitution Pattern | Observed Effect on Bioactivity |

|---|---|---|

| Phenolic Acids | Increased number of -OH groups | Proportional increase in antioxidant activity researchgate.net |

| Flavonoids | Absence of -OH group | Negligible antioxidant activity nih.gov |

| Flavonoids | 3',4' ortho-dihydroxy (catechol) | High antioxidant activity nih.gov |

| 5-Aryl-1,4-benzodiazepines | Chloro-substituent on aryl ring | Enhanced anti-inflammatory and anticancer activity nih.gov |

| Naphthimidazoles | 4-methoxyphenyl at C2 | Favorable for anti-inflammatory activity nih.gov |

Influence of Methyl Substituents on the Aromatic Ring on Pharmacological Profiles

Methyl substituents on the aromatic ring can significantly modulate the pharmacological profiles of benzoate derivatives by influencing their lipophilicity, steric properties, and metabolic stability. The addition of methyl groups generally increases the lipophilicity of a compound. researchgate.net This was demonstrated in a study of 1,4-benzoquinone (B44022) derivatives, where the presence of two methyl substituents on the quinone ring increased the compound's hydrophobicity compared to a derivative with a single methyl group. researchgate.net

Furthermore, steric hindrance from substituents like methyl groups can influence metabolic stability. For example, methyl 2,6-dimethylbenzoate (B1233830) is completely resistant to hydrolysis by esterases in human liver microsomes, whereas methyl benzoate is fully hydrolyzed. researchgate.net This increased stability is attributed to the steric hindrance provided by the two ortho-methyl groups, which can prevent or reduce the enzymatic cleavage of the ester. researchgate.net

Table 2: Influence of Methyl Substitution on Physicochemical and Biological Properties

| Compound | Substitution | Property | Observation |

|---|---|---|---|

| 1,4-Benzoquinone Derivatives | Two methyl groups vs. one methyl group | Lipophilicity (log P) | Increased hydrophobicity with more methyl groups researchgate.net |

| Methyl Benzoate vs. Methyl 2,6-dimethylbenzoate | ortho, ortho'-dimethyl substitution | Metabolic Stability (towards esterases) | Increased resistance to hydrolysis researchgate.net |

Impact of Ester Moiety Modifications on Biological Efficacy and Metabolic Stability

The ester moiety in benzoate derivatives is a critical site for modification, as it significantly affects both biological efficacy and metabolic stability, particularly its susceptibility to hydrolysis by esterases. nih.govnih.gov Ester groups are often introduced into drug molecules to create prodrugs with improved bioavailability, but they are also associated with metabolic instability. nih.gov

The stability of the ester can be modulated by altering the nature of the alcohol portion. nih.govresearchgate.net In a comparative study of homologous benzoate esters, methyl benzoate exhibited higher metabolic stability in rat plasma compared to its ethyl, propyl, and butyl counterparts. nih.gov This suggests that, within a linear homologous series, the methyl ester has the lowest hydrolytic lability. nih.gov

Steric hindrance around the ester group is a key factor in determining its hydrolytic stability. Esters with ortho-substituted aromatic rings are often more metabolically stable towards esterases. researchgate.net The presence of bulky groups near the ester can impede the approach of hydrolytic enzymes. Conversely, electron-withdrawing groups on the acyl side can facilitate enzymatic cleavage. researchgate.net Replacing a labile ester linkage with a more stable group, such as an amide, is a common strategy to enhance metabolic stability.

The choice of the ester subunit can be a deliberate design strategy to create compounds with a desired metabolic profile, ranging from highly labile "soft drugs" to metabolically stable agents. nih.govresearchgate.net

Table 3: Hydrolytic Stability of Benzoate Esters

| Compound | Modification | System | Half-life (t₁/₂) |

|---|---|---|---|

| Methyl benzoate | - | Rat Plasma | 36 min nih.gov |

| Ethyl benzoate | Homologous ester | Rat Plasma | 17 min nih.gov |

| Phenyl benzoate | Isosteric replacement | Rat Plasma | 11 min nih.gov |

| Methyl 2,6-dimethylbenzoate | ortho, ortho'-dimethyl substitution | Human Liver Microsomes | Completely resistant to hydrolysis researchgate.net |

Stereochemical Implications for Biological Activity

Stereochemistry can have a profound impact on the biological activity of drug molecules by affecting their interaction with chiral biological targets such as enzymes and receptors, as well as influencing their metabolism and distribution. researchgate.netnih.gov For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. researchgate.netnih.gov

In studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers exhibited significant antiplasmodial activity. nih.govnih.gov This suggests that stereoselective uptake, potentially through amino acid transporters, is crucial for their biological effect. nih.govnih.gov While stereochemistry did not affect target binding for all subclasses of these compounds, it consistently led to significant differences in their antimalarial activity. researchgate.netnih.gov

Design Principles for Optimized Bioactive Benzoate Scaffolds

The design of optimized bioactive scaffolds based on the benzoate framework requires a multi-faceted approach that integrates considerations of biocompatibility, biodegradability, mechanical properties, and the ability to elicit specific cellular responses. numberanalytics.comnumberanalytics.comnih.gov The goal is to create a three-dimensional structure that supports cell growth and tissue regeneration. numberanalytics.comnumberanalytics.com

Key design principles for bioactive scaffolds include:

Biomaterial Selection : The chosen material must be biocompatible, meaning it does not elicit an adverse immune response. numberanalytics.com For applications where the scaffold is intended to be temporary, biodegradability is also crucial. numberanalytics.com

Surface Modification and Bioactive Molecule Incorporation : To enhance bioactivity, scaffolds can be surface-modified or loaded with bioactive molecules like growth factors. numberanalytics.comnih.gov This allows the scaffold to not only provide structural support but also to actively signal to cells and promote desired biological processes. numberanalytics.com

Metabolic Stability : As discussed previously, structural modifications can be made to protect metabolically labile sites. This can involve introducing steric hindrance, such as with methyl groups adjacent to an ester, or replacing a labile functional group with a more stable bioisostere. researchgate.net

Target-Specific Optimization : The design should be tailored to the specific biological target. For example, if designing an enzyme inhibitor, the scaffold should present functional groups in the correct orientation to bind to the active site. Structure-activity relationship data is invaluable in guiding these modifications. nih.gov

By systematically applying these principles, researchers can move from a lead compound like methyl 4-hydroxy-2,3-dimethylbenzoate to a highly optimized bioactive scaffold with improved therapeutic potential.

Interactions of Methyl 4 Hydroxy 2,3 Dimethylbenzoate with Biological Systems

Protein Binding Studies

There is currently a lack of specific research in publicly accessible scientific literature detailing the protein binding characteristics of Methyl 4-Hydroxy-2,3-dimethylbenzoate. Studies on structurally similar compounds, such as derivatives of 4-hydroxybenzoic acid, often employ techniques like fluorescence quenching spectroscopy to investigate interactions with serum albumins, which are major carrier proteins in the bloodstream. nih.gov Such studies are crucial for understanding the pharmacokinetics of a compound, as the extent of protein binding can significantly influence its distribution and availability to target tissues. However, without direct experimental data for this compound, its affinity for plasma proteins and the specific binding interactions remain uncharacterized.

Cellular Uptake and Membrane Permeability Investigations

Specific experimental data on the cellular uptake and membrane permeability of this compound is not available in the current scientific literature. The lipophilicity of a compound, which is influenced by its structural features like methyl groups, is a key determinant of its ability to permeate cell membranes. Generally, increased methylation can enhance hydrophobicity, potentially leading to greater membrane permeability. However, without dedicated studies, such as in vitro cell-based assays (e.g., Caco-2 permeability assays) or computational modeling for this specific compound, its transport across biological membranes remains speculative.

Synergistic Effects with Known Therapeutic Agents

There are no published studies investigating the synergistic effects of this compound with known therapeutic agents. Research into the synergistic activity of chemical compounds often explores their potential to enhance the efficacy of existing drugs, such as antibiotics or anticancer agents. nih.govnih.govnih.gov Such interactions can be beneficial by allowing for lower doses of therapeutic agents, thereby reducing potential side effects, or by overcoming drug resistance mechanisms. nih.gov The potential for this compound to act in synergy with other drugs is an area that requires future investigation.

Biotransformation Pathways and Metabolite Identification

The biotransformation pathways and the resulting metabolites of this compound have not been documented in the scientific literature. Biotransformation studies are essential for understanding how a compound is processed in the body, which typically involves enzymatic modifications in the liver and other tissues. These processes can lead to the formation of various metabolites, which may have different biological activities or be more readily excreted. For some phenolic compounds, metabolism can involve processes like glucuronidation or sulfation. However, without experimental data from in vitro studies using liver microsomes or in vivo animal or human studies, the metabolic fate of this compound remains unknown.

Translational Potential and Future Research Directions

Pharmaceutical Development as a Lead Compound or Drug Candidate

The structural motif of a hydroxylated and methylated benzoic acid ester suggests a strong potential for Methyl 4-Hydroxy-2,3-dimethylbenzoate in pharmaceutical development. The specific substitution pattern is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.

Novel Agents for Antimicrobial and Anti-inflammatory Therapies